molecular formula C11H14ClNO3 B12559808 1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride CAS No. 149435-17-6

1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride

Cat. No.: B12559808
CAS No.: 149435-17-6
M. Wt: 243.68 g/mol
InChI Key: WPBOLTDWHRTHAO-UHFFFAOYSA-M
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Description

1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride typically involves the reaction of pyridine with an appropriate ethoxy-dioxobutyl derivative. One common method is the nucleophilic substitution reaction where pyridine reacts with 4-ethoxy-2,4-dioxobutyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinium salts.

Scientific Research Applications

1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The pyridinium ion can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide: This compound shares a similar pyridinium structure but differs in the substituent groups.

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another related compound with a piperazine ring instead of a pyridinium ring.

Uniqueness

1-(4-Ethoxy-2,4-dioxobutyl)pyridin-1-ium chloride is unique due to its specific ethoxy-dioxobutyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

149435-17-6

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

ethyl 3-oxo-4-pyridin-1-ium-1-ylbutanoate;chloride

InChI

InChI=1S/C11H14NO3.ClH/c1-2-15-11(14)8-10(13)9-12-6-4-3-5-7-12;/h3-7H,2,8-9H2,1H3;1H/q+1;/p-1

InChI Key

WPBOLTDWHRTHAO-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CC(=O)C[N+]1=CC=CC=C1.[Cl-]

Origin of Product

United States

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